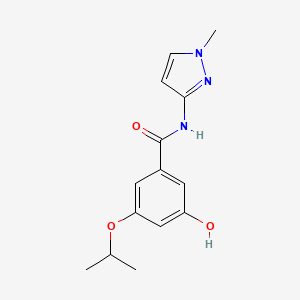
3-hydroxy-5-isopropoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Cat. No. B8649770
M. Wt: 275.30 g/mol
InChI Key: UOCYUOAAWIXLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07943607B2
Procedure details


3-[(1-Methylethyl)oxy]-N-(1-methyl-1H-pyrazol-3-yl)-5-[(phenylmethyl)oxy]benzamide (51 g; 0.14 mol) was dissolved in methanol (500 mL) and THF (500 mL) and the flask evacuated and purged with argon (3 times). 10% Palladium on carbon (5.1 g) was added and the flask further evacuated and finally purged with hydrogen gas. The reaction mixture was stirred at ambient temperature for 20 hours. The reaction mixture was evacuated and purged with nitrogen (3 times). The catalyst was filtered off through celite, and the filtrate concentrated in vacuo. Ethyl acetate was added and filtered to give the desired compound. (30.5 g). A second crop of material was obtained in the same way (4.0 g).
Name
3-[(1-Methylethyl)oxy]-N-(1-methyl-1H-pyrazol-3-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
51 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:17]=[C:18]([O:20]CC2C=CC=CC=2)[CH:19]=1)[C:8]([NH:10][C:11]1[CH:15]=[CH:14][N:13]([CH3:16])[N:12]=1)=[O:9])[CH3:3]>CO>[OH:20][C:18]1[CH:17]=[C:7]([CH:6]=[C:5]([O:4][CH:2]([CH3:3])[CH3:1])[CH:19]=1)[C:8]([NH:10][C:11]1[CH:15]=[CH:14][N:13]([CH3:16])[N:12]=1)=[O:9]
|
Inputs


Step One
|
Name
|
3-[(1-Methylethyl)oxy]-N-(1-methyl-1H-pyrazol-3-yl)-5-[(phenylmethyl)oxy]benzamide
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at ambient temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF (500 mL) and the flask evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with argon (3 times)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10% Palladium on carbon (5.1 g) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask further evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally purged with hydrogen gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen (3 times)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
